molecular formula C15H15N3O B13054940 6-((5-Amino-2-methylphenyl)amino)indolin-2-one

6-((5-Amino-2-methylphenyl)amino)indolin-2-one

Cat. No.: B13054940
M. Wt: 253.30 g/mol
InChI Key: YRGWJLCYZCILHO-UHFFFAOYSA-N
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Description

6-((5-Amino-2-methylphenyl)amino)indolin-2-one is a synthetic indolin-2-one derivative characterized by a secondary amino group at the 6-position of the indolin-2-one core, linked to a 5-amino-2-methylphenyl substituent. Indolin-2-one derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, anticancer, and antibacterial effects . This compound’s structure positions it within a class of molecules where substitutions at the 5- or 6-position of the indolin-2-one scaffold significantly influence biological activity and selectivity .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

6-(5-amino-2-methylanilino)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H15N3O/c1-9-2-4-11(16)7-13(9)17-12-5-3-10-6-15(19)18-14(10)8-12/h2-5,7-8,17H,6,16H2,1H3,(H,18,19)

InChI Key

YRGWJLCYZCILHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=CC3=C(CC(=O)N3)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-Amino-2-methylphenyl)amino)indolin-2-one typically involves the reaction of 5-amino-2-methylaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-((5-Amino-2-methylphenyl)amino)indolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of amines. Substitution reactions can yield a variety of substituted indolin-2-one derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 6-((5-Amino-2-methylphenyl)amino)indolin-2-one span multiple fields, especially in pharmaceuticals, due to its biological activities. Interaction studies often focus on its binding affinity to specific biological targets, which is essential for characterizing its pharmacological profile and guiding future drug development efforts.

Biological Activities and Potential Targets

  • Specific biological activities of this compound are under investigation, but preliminary studies suggest significant potential.
  • Binding affinity to specific biological targets are also under investigation.

Structural Similarity and Diversity

  • Several compounds share structural similarities with this compound, including Indomethacin, Flavopiridol and 5-Aminoindole.
  • This compound stands out due to its dual amino functionality and specific positioning of substituents, which may enhance its interaction with biological targets compared to simpler analogs.

Related Indolinone Derivatives and Their Applications

Other indolinone derivatives also exhibit a wide range of biological activities. Research indicates that such compounds can possess anticancer, anti-proliferative, and kinase inhibitory activities . Subtle structural changes in these derivatives can lead to significant differences in biological activity and application potential.

Compound NameStructure FeaturesUnique Properties
IndomethacinIndole-based anti-inflammatory drugStrong COX inhibition
FlavopiridolFlavonoid derivative with anticancer propertiesCDK inhibitor
5-AminoindoleSimple amino-substituted indoleBasic structure without additional functional groups
N-substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide derivativesNovel N-substituted 2-(2-(adamantan-1-yl)-1 H-indol-3-yl)Showed the most potent biological activity against HepG2 cells with an IC 50 value of 10.56 ± 1.14 μΜ
Thiazolidin-4-one derivativesThiazolidin-4-one analoguesconsiderable potential as anticancer agents

Ongoing Research and Future Directions

The ongoing research and future directions for this compound and related compounds focus on:

  • Further investigation of specific biological activities and interaction with biological targets.
  • Synthesis of derivatives with enhanced or modified biological properties.
  • Optimization of synthetic routes for efficiency and yield.
  • Evaluation of anticancer activity against various cancer cell lines .
  • Understanding the binding modes and interactions with enzymes at the molecular level .
  • Exploring the potential of these compounds in combination therapies for cancer treatment .

Mechanism of Action

The mechanism of action of 6-((5-Amino-2-methylphenyl)amino)indolin-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Indolin-2-one Derivatives

Substituent Position and Mechanism of Action

  • 6-Position Substitutions: The 6-((5-Amino-2-methylphenyl)amino)indolin-2-one’s 6-position secondary amino group may mimic Sunitinib’s pyrrole-amino side chain, which interacts with kinase hydrophobic pockets (e.g., VEGFR-2’s ATP-binding site) . However, 6-position phenyl substitutions initially reduced potency in FGFR1 inhibitors, suggesting steric or electronic factors require optimization .
  • 5-Position Substitutions: Bromophenol derivatives with secondary amino groups at the 5-position (e.g., compounds 4g–4i) showed superior anticancer activity (IC50 = 1.2–3.8 µM) compared to tertiary sulfonamide analogs (IC50 > 10 µM) . This highlights the critical role of amino group type in modulating activity.
  • 3-Position Substitutions: Derivatives like 3-iminoindolin-2-one and nitroimidazole hybrids exhibit MAO-B inhibition or antibacterial effects, indicating positional flexibility for diverse targets .

Pharmacokinetic and Toxicity Considerations

  • Indolin-2-one derivatives generally exhibit favorable pharmacokinetics due to their planar aromatic structure and moderate hydrophobicity. For example, Sunitinib’s indolin-2-one core contributes to oral bioavailability and tissue penetration .
  • Toxicity profiles vary with substituents: Bromophenol derivatives with multiple halogen atoms showed higher cytotoxicity to healthy cells (e.g., L929 fibroblasts) , whereas 6-position amino groups (as in the target compound) may reduce off-target effects by enhancing selectivity .

Key Research Findings

  • Kinase Inhibition : 6-position substitutions in SU6668 and Sunitinib analogs improved binding to VEGFR-2 and PDGFRβ via hydrophobic interactions with Lys/Asn residues .
  • Anticancer Activity: Bromophenol-indolin-2-one hybrids (e.g., 4g) outperformed marine natural product TTEDM in cytotoxicity assays, emphasizing the scaffold’s versatility .
  • Antioxidant Activity : Meta-substituted indolin-2-ones showed higher antioxidant capacity than ortho-substituted analogs, but this is less relevant to the target compound’s likely kinase-targeting role .

Biological Activity

6-((5-Amino-2-methylphenyl)amino)indolin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties based on recent studies, highlighting its anticancer and antimicrobial effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview

Recent studies have shown that derivatives of indolin-2-one, including this compound, exhibit significant antiproliferative properties against various cancer cell lines. The compound's efficacy has been evaluated against several human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer).

Efficacy Against Cancer Cell Lines

The compound has demonstrated promising results in vitro:

Cell Line IC50 (µM) Standard Reference Reference IC50 (µM)
HCT1163.2365-Fluorouracil20.43
A4312.4345-Fluorouracil23.44
MCF7Not specifiedSunitinibNot specified

These results indicate that this compound is more effective than standard chemotherapeutics like 5-fluorouracil in certain contexts, particularly against the HCT116 cell line, which is critical for colon cancer treatment .

The compound appears to inhibit multiple targets involved in cancer proliferation, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). Flow cytometry analyses have shown that the compound induces apoptosis and necrosis in treated cells, suggesting a mechanism that involves programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have indicated varying degrees of effectiveness against different bacterial strains.

Antibacterial Efficacy

The compound has shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent. For example:

Compound MIC (µg/mL) Target Bacteria
This compoundNot specifiedStaphylococcus aureus

This suggests that the compound may be useful in developing new treatments for antibiotic-resistant infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indolinone derivatives. The presence of specific functional groups significantly influences the compound's efficacy:

  • Amino Group : The amino substituent at the para position enhances solubility and bioavailability.
  • Indolinone Core : The indolinone structure is essential for maintaining activity against cancer cell lines.

Further modifications to the structure can lead to enhanced potency and selectivity against targeted cancer types .

Case Studies

Several case studies have been documented regarding the application of indolinone derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that compounds similar to this compound showed significant antiproliferative effects in MCF7 cells, leading to ongoing investigations into their use as adjunct therapies alongside existing treatments .
  • Antimicrobial Trials : Clinical trials are underway to assess the efficacy of these compounds against resistant strains of bacteria, particularly focusing on their potential as novel antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-((5-Amino-2-methylphenyl)amino)indolin-2-one, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via condensation reactions between indolin-2-one derivatives and substituted aldehydes. For example, describes a protocol where indolin-2-one (1) reacts with dimethylaminobenzaldehyde (4) in acetic acid under reflux (3 hours) to form benzylidene-indolin-2-one analogs. Sodium hydride in DMF is used for subsequent alkylation of nitrogen. Key intermediates include 3-benzylidene-indolin-2-one derivatives and alkylated products (e.g., compounds 8–14 in ). Adjusting substituents on the aldehyde component allows for structural diversification.

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton environments and carbon frameworks.
  • Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., using DMF/acetic acid mixtures as in ) and refine structures using SHELX software ( ). Example protocols for similar compounds are detailed in for dichlorophenyl-indolin-2-one derivatives.

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals?

  • Methodological Answer : Polar aprotic solvents like DMF or acetic acid are commonly used. highlights recrystallization from a DMF/acetic acid mixture (1:1 v/v) for indole-carboxylic acid derivatives. For temperature-sensitive compounds, slow cooling (0.5°C/min) after reflux dissolution improves crystal quality.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing influences. Strategies include:

  • Cross-Validation : Compare experimental 1H^1H-NMR with DFT-calculated chemical shifts (accounting for solvent effects).
  • Variable-Temperature NMR : Identify equilibrium states in solution ( ).
  • X-ray Refinement : Use SHELXL ( ) to refine crystallographic data and validate bond lengths/angles against computational models ( ).

Q. What strategies are recommended for optimizing the pharmacological activity of this compound derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies can guide optimization:

  • Substituent Variation : Modify the 5-amino-2-methylphenyl group () or introduce halogen atoms (e.g., chloro or fluoro substituents as in ) to enhance binding affinity.
  • Biological Assays : Use in vitro kinase inhibition assays (e.g., bisindolylmaleimide-based protocols in ) to evaluate activity.
  • Molecular Docking : Employ software like MOE () to predict interactions with target proteins (e.g., α-synuclein or kinase domains).

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies involve:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC ().
  • Metabolic Stability : Use liver microsomal assays to identify major metabolites ().
  • Light/Thermal Stability : Expose the compound to accelerated aging conditions (40°C, 75% RH) and UV light, analyzing degradation products with LC-MS.

Q. What are best practices for sharing crystallographic data of this compound to ensure reproducibility?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Deposit Data : Submit refined CIF files to the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) ().
  • Documentation : Include synthesis protocols, refinement parameters (SHELX settings in ), and solvent conditions ( ).
  • Open Access : Use repositories like Zenodo or Figshare, as advocated in for health research data.

Methodological Considerations for Data Analysis

Q. How can researchers statistically analyze contradictory biological activity data across multiple assays?

  • Methodological Answer : Apply meta-analysis techniques:

  • Effect Size Calculation : Use Cohen’s d or Hedge’s g to standardize activity measurements.
  • Heterogeneity Testing : Apply Cochran’s Q or statistics to quantify variability ( ).
  • Sensitivity Analysis : Identify outliers by iteratively excluding datasets and assessing impact on conclusions.

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Leverage in silico tools:

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption, distribution, and toxicity.
  • Molecular Dynamics (MD) Simulations : Simulate solvation in lipid bilayers (e.g., GROMACS) to predict membrane permeability ().
  • QSPR Models : Develop quantitative structure-property relationships using descriptors like logP and polar surface area.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.